Epibetulinic acid

Vue d'ensemble

Description

Epibatulinic acid (EBA) is a naturally occurring compound found in the bark of the epibatul tree (Epibatulopsis anomala). It is an alkaloid that has been studied for its potential medicinal properties and its ability to modulate the activity of various enzymes, receptors, and ion channels. EBA has been found to have a wide range of physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases and as an agent for the prevention and treatment of obesity.

Applications De Recherche Scientifique

TGR5 Agonist for Metabolic Disorders

Epibetulinic acid derivatives have been identified as potent and selective TGR5 agonists . TGR5 is a G protein-coupled receptor expressed in intestinal L-cells that stimulates the secretion of glucagon-like peptide 1 (GLP-1), which plays a significant role in the regulation of glucose metabolism. This makes Epibetulinic acid a potential therapeutic agent for treating metabolic disorders such as diabetes and obesity.

Antitumor Activity

Research has shown that Epibetulinic acid analogues exhibit antitumor activities . These compounds can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy. The ability to bypass resistance to traditional chemotherapeutics is particularly noteworthy, offering a potential advantage over existing cancer treatments.

Anti-HIV Properties

Epibetulinic acid has been studied for its anti-HIV activity . Some derivatives of Epibetulinic acid have shown inhibitory activities at nanomolar concentrations and have entered phase II clinical trials. This highlights the potential of Epibetulinic acid as a valuable addition to the arsenal of anti-HIV medications.

Antiprotozoal Effects

The antiprotozoal properties of Epibetulinic acid are also noteworthy . Chemical strategies for the synthesis of analogues with improved antiplasmodial, antileishmanial, and antitrypanosomal activities have been developed, indicating its potential use in treating diseases caused by protozoan parasites.

Anti-Inflammatory Applications

Epibetulinic acid exhibits anti-inflammatory activities by inhibiting the production of pro-inflammatory mediators such as NO and prostaglandin E2 (PGE2) . This suggests its use in the treatment of inflammatory diseases, where controlling inflammation is crucial.

Apoptosis Activation in Cancer Therapy

Betulinic acid, closely related to Epibetulinic acid, acts as an apoptosis activator . It induces cell death in cancer cells through mitochondrial pathways, which is a desirable mechanism for anticancer drugs. This property could be harnessed in the design of new cancer therapies that target apoptosis pathways.

Orientations Futures

Mécanisme D'action

Target of Action

Epibetulinic acid primarily targets the G protein-coupled receptor TGR5 and NO and prostaglandin E2 (PGE2) production in mouse macrophages . TGR5 is expressed in intestinal L-cells and stimulates glucagon-like peptide 1 (GLP-1) secretion . NO and PGE2 are key mediators of inflammation .

Mode of Action

Epibetulinic acid exhibits potent inhibitory effects on NO and PGE2 production in mouse macrophages stimulated with bacterial endotoxin . It acts as a potent and selective TGR5 agonist . The interaction of Epibetulinic acid with these targets leads to changes in cellular processes, including the induction of apoptosis and autophagy, antiangiogenesis, inhibition of invasion and migration, cell cycle arrest, and multidrug resistance reversal .

Biochemical Pathways

Epibetulinic acid modulates multiple cancer-related signaling pathways, such as triggering apoptosis, inhibiting nuclear factor B signaling pathways, regulating the cell cycle, and the angiogenic pathway, and preventing the invasion and metastasis of cancer cells .

Pharmacokinetics

The lipophilicity of epibetulinic acid derivatives has been shown to increase their activity and potency for tgr5 , suggesting that lipophilicity may play a role in the bioavailability of Epibetulinic acid.

Result of Action

The molecular and cellular effects of Epibetulinic acid’s action include the induction of apoptosis and autophagy, antiangiogenesis, inhibition of invasion and migration, cell cycle arrest, and multidrug resistance reversal . These effects are particularly notable in the context of cancer, where Epibetulinic acid has demonstrated significant anti-cancer activity .

Action Environment

It’s worth noting that epibetulinic acid is a natural compound found in various plants , suggesting that its production and availability may be influenced by environmental conditions affecting these plants.

Propriétés

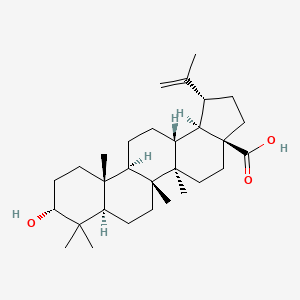

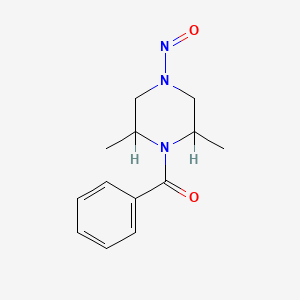

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-ULZDWRHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epibetulinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of 3-epibetulinic acid?

A1: 3-Epibetulinic acid has been isolated from various plant sources. Some notable examples include:

- Nodus Nelumbinis Rhizomatis: This traditional Chinese medicine, derived from the lotus root, contains varying amounts of 3-epibetulinic acid. Researchers have developed methods for extracting, identifying, and quantifying this compound from this source using techniques like TLC and HPLC. [, , , ]

- Syzygium alternifolium Walp. Leaf: This plant has shown promising anticancer activity, with 3-epibetulinic acid identified as one of the active compounds in its leaf extracts. []

- Calophyllum tomentosum Wight: This plant species from Indonesian tropical rainforests contains 3-epibetulinic acid in its stem bark, exhibiting anticancer activity against the HeLa cell line. []

- Pachycentria formosana: This plant yields 3-epibetulinic acid, which exhibits potent inhibition of O2.- generation by human neutrophils in response to N-formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B. []

- Styrax: This herb contains 3-epibetulinic acid, which acts as a potent and highly specific inhibitor of human carboxylesterase 1A (hCES1A), a promising target for treating hyperlipidemia and obesity-associated metabolic diseases. []

- Acanthopanax gracilistylus: The leaves of this plant contain 3-epibetulinic acid as part of a complex mixture of lupane-triterpene glycosides. []

- Junellia tridens: This Argentinian shrub contains 3-epibetulinic acid alongside other oleanane triterpenes. These compounds exhibit antitubercular activity. []

- Garcinia hanburyi Hook.F: This plant, the source of gamboge, contains 3-epibetulinic acid as one of its chemical constituents. []

Q2: How is 3-epibetulinic acid typically extracted and characterized?

A: 3-Epibetulinic acid is often extracted from plant material using solvents like ethanol or methanol. Various chromatographic techniques are then employed for isolation and purification. Characterization is commonly achieved through spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry, which provide detailed information about the compound's structure and purity. [, , , , ]

Q3: What is the molecular formula and weight of 3-epibetulinic acid?

A3: The molecular formula of 3-epibetulinic acid is C30H48O3, and its molecular weight is 456.71 g/mol. [Not directly stated in the papers but a known fact.]

Q4: Has the content of 3-epibetulinic acid been studied in different parts or preparations of the same plant?

A: Yes, research has shown that the content of 3-epibetulinic acid can vary significantly depending on the plant part, preparation method, and geographical origin. For instance, studies on Nodus Nelumbinis Rhizomatis Charcoal, prepared by charring lotus root, revealed varying levels of 3-epibetulinic acid depending on the charring intensity and region of origin. [, , ]

Q5: What analytical methods are commonly used to quantify 3-epibetulinic acid in plant material?

A: High-performance liquid chromatography (HPLC) is frequently employed to determine the concentration of 3-epibetulinic acid in various samples. This method, coupled with appropriate detection techniques like UV or mass spectrometry, enables accurate quantification even in complex plant extracts. [, , ]

Q6: Does 3-epibetulinic acid exhibit any promising biological activities?

A6: Yes, research has identified several potential biological activities of 3-epibetulinic acid, including:

- Anticancer activity: Studies have shown that 3-epibetulinic acid exhibits cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and DU-145 cells. [, ]

- Anti-inflammatory activity: This compound demonstrates potent inhibition of inflammatory responses in human neutrophils. []

- Enzyme inhibitory activity: 3-Epibetulinic acid acts as a potent and specific inhibitor of human carboxylesterase 1A (hCES1A), making it a potential therapeutic target for metabolic diseases. []

- Antitubercular activity: Research indicates that 3-epibetulinic acid and related oleanane triterpenes possess activity against Mycobacterium tuberculosis. []

Q7: Are there any established structure-activity relationships (SAR) for 3-epibetulinic acid derivatives?

A: While specific SAR studies focusing solely on 3-epibetulinic acid are limited in the provided literature, research on structurally related pentacyclic triterpenoids suggests that modifications to the core structure can significantly influence their biological activities. Further investigation is needed to fully elucidate the SAR of 3-epibetulinic acid and guide the development of more potent and selective derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)

![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)

![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)

![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)